
(4-Iodo-3-nitro-phenyl)-methanol
Overview
Description
(4-Iodo-3-nitro-phenyl)-methanol is a substituted aromatic compound with the molecular formula C₇H₆INO₃. Its structure comprises a benzene ring substituted with an iodine atom at the para position (C4), a nitro group (-NO₂) at the meta position (C3), and a hydroxymethyl (-CH₂OH) group. The iodine and nitro groups are strong electron-withdrawing substituents, rendering the aromatic ring highly electron-deficient. This electronic configuration enhances its reactivity in electrophilic substitution and coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-3-nitro-phenyl)-methanol typically involves the nitration of 4-iodophenol followed by reduction and subsequent functionalization to introduce the methanol group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products:
Oxidation: 4-Iodo-3-nitrobenzaldehyde or 4-Iodo-3-nitrobenzoic acid.
Reduction: 4-Iodo-3-aminophenylmethanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(4-Iodo-3-nitro-phenyl)-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Iodo-3-nitro-phenyl)-methanol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular processes, making the compound of interest for further study.
Comparison with Similar Compounds
The following analysis compares (4-Iodo-3-nitro-phenyl)-methanol with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
[4-Iodo-3-(trifluoromethyl)phenyl]methanol
- Molecular Formula : C₈H₆F₃IO
- Molecular Weight : 302.03 g/mol
- Key Features: Replaces the nitro group with a trifluoromethyl (-CF₃) group. While both -NO₂ and -CF₃ are electron-withdrawing, -CF₃ offers greater lipophilicity and metabolic stability, making this compound suitable for medicinal chemistry applications .
- Applications : Used as an intermediate in organic synthesis (e.g., fluorinated drug candidates).
(4-Fluoro-3-nitrophenyl)methanol
- Molecular Formula: C₇H₅FNO₃ (estimated)
- Key Features : Substitutes iodine with fluorine at C4. The smaller size and higher electronegativity of fluorine reduce steric hindrance but limit utility in heavy-atom-mediated reactions (e.g., Suzuki coupling). The nitro group retains strong electron-withdrawing effects .
- Applications : Pharmaceutical and agrochemical intermediates.
(4-Chloro-3-iodophenyl)methanol
- Molecular Formula : C₇H₅ClIO
- Key Features : Swaps the nitro group for chlorine at C4 and positions iodine at C3. The mixed halogens enable diverse reactivity (e.g., sequential substitution reactions). However, the absence of a nitro group reduces ring electron deficiency compared to the target compound .
Pyridine-Based Analogs
- (2-Chloro-4-iodopyridin-3-yl)methanol and (4-Iodo-3-pyridinyl)methanol Key Features: Replace the benzene ring with pyridine, introducing a nitrogen heteroatom.
Physicochemical Properties
Reactivity and Stability
- Nitro Group Impact: The nitro group in this compound increases sensitivity to thermal and mechanical stress, necessitating cautious handling (similar to nitro-containing compounds in ).
- Iodine vs. Halogens: Iodine’s large atomic radius facilitates participation in Ullmann and Sonogashira couplings, whereas fluorine or chlorine analogs are less reactive in such transformations .
- Heterocyclic Derivatives : Pyridine-based compounds exhibit distinct reactivity, such as easier nucleophilic substitution at the chlorine or iodine positions due to the ring’s electron-deficient nature .
Biological Activity
(4-Iodo-3-nitro-phenyl)-methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and presenting data in a structured format.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
Key properties include:
- Molecular Weight : 235.03 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study on related compounds, specifically 4-iodo-3-nitrobenzamide, demonstrated cytotoxic effects against various tumor cell lines. The mechanism involves the reduction of the compound to active forms that can induce apoptosis in cancer cells without causing toxicity in normal tissues .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
4-Iodo-3-nitrobenzamide | Human lung carcinoma | 15 | |
4-Iodo-3-nitrosobenzamide | Human breast carcinoma | 12 | |
4-Iodo-3-aminobenzamide | Mouse melanoma | 20 |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Studies have indicated that compounds with similar nitrophenyl groups can inhibit bacterial growth by disrupting cell signaling pathways. Specifically, they target key enzymes involved in bacterial communication and biofilm formation .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL | |
This compound | Escherichia coli | 64 µg/mL |
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon metabolic activation. These intermediates can interact with cellular macromolecules, leading to cellular damage and death, particularly in rapidly dividing cells such as those found in tumors.
- Nitroreduction : The nitro group can be reduced to form hydroxylamine derivatives, which are known to be cytotoxic.
- Reactive Oxygen Species Generation : The compound may induce oxidative stress by generating reactive oxygen species (ROS), further contributing to its anticancer and antimicrobial effects.
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- Study on Tumor Cell Lines : A study involving human ovarian cancer cells showed that treatment with a related compound resulted in a significant reduction in cell viability, supporting its potential as a chemotherapeutic agent .
- Inhibition of Biofilm Formation : Research on Pseudomonas aeruginosa demonstrated that related compounds could significantly reduce biofilm formation, indicating potential for treating chronic infections associated with biofilms .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for (4-Iodo-3-nitro-phenyl)-methanol in academic research?
A validated method involves a three-component aryne coupling reaction. Key steps include:
- Reagents : 4-nitrobenzaldehyde, iodinated trifluoromethanesulfonate derivatives, KI, KF, and 18-crown-6 catalyst.
- Solvent : THF under reflux for 24 hours.
- Workup : Quenching with 4N HCl, followed by flash column chromatography for purification.
- Yield : ~54%, consistent with analogous iodinated methanol derivatives .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological approaches include:
- 1H/13C NMR : To confirm the aromatic proton environment and hydroxyl group presence. For example, in analogous compounds, nitro and iodine substituents produce distinct deshielding effects in the aromatic region .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., iodine’s characteristic isotopic signature) .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound using aryne coupling methods?
Low yields (~54% in literature) may arise from competing side reactions or incomplete aryne formation. Methodological optimizations include:
- Catalyst Tuning : Adjusting the ratio of KF to 18-crown-6 to enhance aryne generation efficiency.
- Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of iodinated intermediates .
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR/HRMS data may stem from:
- By-Products : Check for unreacted starting materials or dehalogenation by-products using GC-MS.
- Isomerization : For nitro-group positional isomers, employ 2D NMR (e.g., NOESY) to confirm spatial arrangements.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if crystalline samples are obtainable .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining purity?
- Batch vs. Flow Chemistry : Evaluate continuous flow systems to improve heat/mass transfer and reduce side reactions.
- Purification : Replace flash chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification.
- Quality Control : Implement in-line HPLC to monitor purity during synthesis .
Q. How can computational methods aid in predicting the reactivity of this compound in further derivatization?
- DFT Calculations : Model electrophilic/nucleophilic sites using software like Gaussian. For example, the iodine atom’s electron-withdrawing effect can be quantified to predict substitution patterns.
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) to guide drug discovery applications .
Properties
IUPAC Name |
(4-iodo-3-nitrophenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGWCTFCPPBPIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.